Diploptene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50/c1-20(2)21-12-17-27(5)22(21)13-18-29(7)24(27)10-11-25-28(6)16-9-15-26(3,4)23(28)14-19-30(25,29)8/h21-25H,1,9-19H2,2-8H3/t21-,22+,23+,24-,25-,27+,28+,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXYJYBYNZMZKX-PYQRSULMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30936540 | |
| Record name | Hop-22(29)-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1615-91-4 | |
| Record name | Diploptene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1615-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diploptene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hop-22(29)-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthetic Pathways and Enzymology of Diploptene
Precursor Substrate Utilization in Diploptene Biosynthesis
The primary substrate for the biosynthesis of this compound is the acyclic triterpene, squalene (B77637). wikipedia.orgharvard.edu
Squalene (C30H50) serves as a universal isoprenoid precursor in the biosynthetic routes leading to various triterpenoids, encompassing both sterols in eukaryotes and hopanoids in prokaryotes. nih.govfishersci.seuni.lu Within the context of hopanoid biosynthesis, the head-to-tail condensation of two molecules of farnesyl diphosphate (B83284) yields squalene. nih.gov This linear molecule subsequently acts as the substrate for the pivotal enzyme responsible for constructing the pentacyclic hopane (B1207426) framework. nih.govwikipedia.orgharvard.edunih.gov
Enzymatic Cyclization and Primary this compound Formation
The central step in this compound biosynthesis is the cyclization of squalene, a reaction catalyzed by the enzyme Squalene-Hopene Cyclase (SHC). nih.govwikipedia.orgharvard.edunih.govwustl.edu
Squalene-Hopene Cyclase (EC 5.4.99.17) is an extraordinary enzyme renowned for catalyzing one of the most intricate single-step enzymatic reactions observed in biochemistry. wikipedia.orgbohrium.comnih.govbiochemistry.orgasm.org Through a single catalytic event, SHC transforms the linear squalene molecule into a pentacyclic structure, involving the formation of five rings, the breaking or forming of thirteen covalent bonds, and the establishment of nine stereocenters. wikipedia.orgnih.govbiochemistry.org
The active site of SHC is situated within a central cavity delineated by aromatic residues, specifically contoured to accommodate squalene in a conformation conducive to cyclization. wikipedia.orgmit.edu The catalytic mechanism commences with the protonation of a carbon-carbon double bond, typically facilitated by a conserved aspartic acid residue in conjunction with a histidine, thereby initiating the polycyclization cascade. wikipedia.orgbiochemistry.orgmit.edu This is succeeded by a series of synchronized cyclization and hydride/methyl shifts, culminating in the generation of a carbocation intermediate. wikipedia.org
The terminal stage involves the neutralization of this carbocation. In the specific case of this compound formation, this is achieved through the direct deprotonation of the polycyclic intermediate. nih.govasm.org Investigations focusing on the Alicyclobacillus acidocaldarius SHC suggest that the final deprotonation step leading to the formation of hopene (this compound) exclusively originates from the Z-methyl group located at the C-24 position of squalene. nih.govasm.org
While SHC primarily generates this compound and diplopterol (B1670745), it can also exhibit a degree of substrate promiscuity, capable of cyclizing 2,3-oxidosqualene (B107256) in vitro, although this compound is not considered its natural substrate in organisms possessing SHC. nih.govnih.gov The enzyme isolated from A. acidocaldarius has been shown to produce hopene (this compound) and hopanol (diplopterol) in a consistent ratio, frequently reported as 5:1. wikipedia.orguniprot.org
A significant distinction in the biosynthesis of cyclic triterpenoids lies in their dependence on oxygen. The biosynthesis of sterols in eukaryotes necessitates the oxygenation of squalene by squalene epoxidase to produce 2,3-oxidosqualene, which is subsequently cyclized by oxidosqualene cyclases (OSCs) via an oxygen-dependent pathway. nih.govnih.gov
In contrast, the cyclization of squalene catalyzed by SHC to produce hopanoids such as this compound proceeds through an oxygen-independent mechanism. wikipedia.orgnih.govresearchgate.netnih.govannualreviews.org This characteristic has led to the proposition that hopanoid biosynthesis, being independent of molecular oxygen, may represent an evolutionarily more ancient pathway compared to sterol biosynthesis, potentially serving as a functional substitute for sterols in anaerobic or hypoxic environments predating the accumulation of oxygen in the Earth's atmosphere. wikipedia.orgpnas.orgnih.gov
Post-Cyclization Modifications and Diversification of this compound
Subsequent to the initial cyclization of squalene by SHC, which yields both this compound and diplopterol, this compound can undergo further enzymatic transformations, resulting in a diverse array of hopanoid derivatives. wikipedia.orgwikipedia.org
Although SHC directly synthesizes both this compound and diplopterol, diplopterol can also be considered in the context of post-cyclization modification, as its formation arises from the quenching of the C22 carbocation intermediate by a water molecule, whereas this compound is formed by deprotonation at an adjacent carbon. wikipedia.orgnih.govasm.org
Beyond diplopterol, this compound acts as a substrate for the biosynthesis of more complex hopanoids, particularly the elongated C35 hopanoids. wikipedia.orgnih.govresearchgate.net The most prevalent modification involves the attachment of a hydrocarbon side chain at the C-30 position. wikipedia.orgwikipedia.org A key enzyme facilitating this pathway is the radical SAM protein HpnH, which catalyzes the addition of an adenosine (B11128) group to this compound, generating adenosylhopane. wikipedia.orgresearchgate.net Subsequently, the adenine (B156593) moiety is cleaved by enzymes such as the putative hopanoid-associated phosphorylase HpnG, leading to the formation of ribosyl hopane. wikipedia.orgresearchgate.net Further enzymatic steps, mediated by enzymes often encoded within the same hpn operon as shc, can result in the production of various extended hopanoids, including bacteriohopanetetrol (B1250769) (BHT) and its derivatives. wikipedia.orgnih.govresearchgate.net
Additional potential modifications of this compound and other C30 hopanoids encompass methylation at the C-2 and C-3 positions, catalyzed by the radical SAM methyltransferases HpnP and HpnR, respectively. wikipedia.org In certain bacterial species, this compound can also be converted into tetrahymanol (B161616) through the action of tetrahymanol synthase. wikipedia.orgpnas.org
Here is a summary table of some key enzymes and substrates involved in this compound biosynthesis and subsequent modifications:
| Enzyme | EC Number | Substrate(s) | Product(s) | Role in Pathway |
| Squalene-Hopene Cyclase (SHC) | 5.4.99.17 | Squalene | This compound, Diplopterol | Catalyzes the main cyclization step. wikipedia.orgnih.govuniprot.org |
| HpnH | - | This compound, Adenosine | Adenosylhopane | Adds adenosine for C35 extension. wikipedia.orgresearchgate.net |
| HpnG | - | Adenosylhopane | Ribosyl hopane | Removes adenine from adenosylhopane. wikipedia.orgresearchgate.net |
| HpnP | - | C30 Hopanoids | 2-Methyl hopanoids | Methylation at C-2 position. wikipedia.org |
| HpnR | - | C30 Hopanoids | 3-Methyl hopanoids | Methylation at C-3 position. wikipedia.org |
| Tetrahymanol Synthase | - | This compound | Tetrahymanol | Converts this compound to tetrahymanol (in some bacteria). wikipedia.orgpnas.org |
| Squalene Synthase | 2.5.1.21 | Farnesyl diphosphate | Squalene | Forms the linear precursor squalene. oup.com |
Biosynthesis of Extended C35 Bacteriohopanepolyols via this compound
This compound serves as the foundation for the biosynthesis of extended C35 bacteriohopanepolyols (BHPs). This process involves the addition of a five-carbon side chain derived from adenosine. wikipedia.orgnih.gov
The initial step in the elongation of this compound to C35 hopanoids is catalyzed by the enzyme HpnH, a radical S-adenosylmethionine (SAM) protein. wikipedia.orgnih.govresearchgate.netacs.orgacs.orgdartmouth.edu HpnH catalyzes the addition of a 5'-deoxyadenosyl radical to this compound, forming a carbon-carbon bond between C29 of this compound and C5' of 5'-deoxyadenosine. acs.orgdartmouth.edunih.gov This reaction is a crucial step in generating the C35 hopane skeleton. dartmouth.edu Studies on HpnH from Streptomyces coelicolor and Zymomonas mobilis have shown that this enzyme stereoselectively produces (22R)-adenosylhopane. acs.orgacs.orgdartmouth.edu Mutational analysis of Z. mobilis HpnH suggests that a conserved cysteine residue (Cys106) plays a role in stereoselectively reducing a radical intermediate at the C22 position. acs.orgacs.org
The product of the HpnH-catalyzed reaction is adenosylhopane. wikipedia.orgnih.govresearchgate.netacs.orgacs.orgdartmouth.edu This C35 hopanoid, characterized by a unique carbon-carbon bond between the hopane moiety and adenosine, is a crucial intermediate in the biosynthesis of various BHPs. acs.orgdartmouth.edunih.govrsc.org The identification of adenosylhopane as an intermediate was supported by studies where deletion of the hpnG gene resulted in the accumulation of adenosylhopane. rsc.org
Following the formation of adenosylhopane, further enzymatic steps lead to the production of ribosylhopane and ultimately bacteriohopanetetrol (BHT). The enzyme HpnG, a putative nucleoside phosphorylase, catalyzes the removal of adenine from adenosylhopane, generating ribosylhopane, which has a ribose side chain. wikipedia.orgnih.govresearchgate.netrsc.org This ribose moiety can exist in both cyclic and acyclic forms. nih.govresearchgate.net Ribosylhopane is considered an intermediate in the biosynthesis of C35 hopanoids, including BHT. rsc.org The conversion of ribosylhopane to bacteriohopanetetrol is mediated by an enzyme that is currently unknown. wikipedia.orgnih.gov
Here is a summary of the key intermediates and enzymes in the biosynthesis of extended C35 bacteriohopanepolyols from this compound:
| Step | Substrate(s) | Enzyme(s) | Product(s) | Gene(s) |
| C35 Elongation | This compound, SAM | HpnH | Adenosylhopane | hpnH |
| Adenine Removal | Adenosylhopane | HpnG | Ribosylhopane | hpnG |
| Conversion to Bacteriohopanetetrol | Ribosylhopane | Unknown | Bacteriohopanetetrol | Unknown |
Enzymatic Methylation Patterns of this compound and its Derivatives (e.g., HpnP, HpnR)
This compound and its derivatives, including C35 hopanoids, can undergo enzymatic methylation at specific positions, notably at the C2 and C3 carbons. wikipedia.orgnih.gov These methylations are catalyzed by radical SAM methyltransferases. wikipedia.org HpnP is the enzyme responsible for methylation at the C2 position, while HpnR catalyzes methylation at the C3 position. wikipedia.orgnih.govpnas.orgcore.ac.uknih.gov These methylation patterns are of interest in geobiology due to their relative geostability compared to side-chain modifications. wikipedia.org Genes encoding HpnP are found in various bacterial groups, including Cyanobacteria, Proteobacteria, and Acidobacteria, while hpnR has a more restricted distribution, found in some Proteobacteria, Nitrospirae, and Actinobacteria. nih.gov The presence of both a radical SAM domain and a cobalamin-binding domain in HpnP and HpnR suggests a distinct methylation mechanism. pnas.org
Tetrahymanol Synthesis from this compound in Select Organisms
In certain bacteria, this compound serves as a precursor for the synthesis of tetrahymanol, a gammacerane-type pentacyclic triterpenoid (B12794562). wikipedia.orgwikipedia.orgnih.gov Unlike eukaryotes, which synthesize tetrahymanol directly from squalene using a single cyclase, bacteria utilize a two-enzyme system. wikipedia.orgpnas.orgscite.ai The first enzyme is SHC, which produces this compound from squalene. wikipedia.orgscite.ai A second enzyme, tetrahymanol synthase (Ths), then catalyzes a ring expansion of the five-carbon E-ring of this compound to generate the six-carbon E-ring characteristic of tetrahymanol. wikipedia.orgresearchgate.net This distinct bacterial pathway for tetrahymanol synthesis from this compound has been identified through comparative genomics and genetic analyses. wikipedia.orgresearchgate.netpnas.org
Genetic Determinants of this compound Biosynthesis
The biosynthesis of this compound and its subsequent derivatives is governed by specific genes, often organized in operons. The gene shc (or hpnF), encoding squalene-hopene cyclase, is central to this compound production and is present in approximately 10% of sequenced bacterial genomes. wikipedia.orgfrontiersin.org The presence of shc is generally correlated with the ability to produce hopanoids. frontiersin.org
Genes involved in the further functionalization of this compound, such as hpnH and hpnG, are often found in the same operon as shc. wikipedia.orgresearchgate.netfrontiersin.org hpnH encodes the radical SAM enzyme responsible for initiating C35 elongation, while hpnG encodes the putative nucleoside phosphorylase involved in ribosylhopane formation. wikipedia.orgresearchgate.netfrontiersin.org Studies in Acidobacteria have shown that strains producing bacteriohopanepolyols typically contain shc, hpnH, and hpnG homologs. frontiersin.org
Genes encoding the methyltransferases HpnP (hpnP) and HpnR (hpnR), responsible for C2 and C3 methylation respectively, are also part of the genetic machinery for hopanoid modification. wikipedia.orgnih.govpnas.orgnih.gov The distribution of these genes varies across bacterial phyla. nih.govnih.gov
The genetic determinants for tetrahymanol synthesis from this compound in bacteria include shc and the gene encoding tetrahymanol synthase (ths). wikipedia.orgresearchgate.netpnas.org The identification of ths has provided a genetic marker for assessing the potential for bacterial tetrahymanol production. pnas.org
Here is a table summarizing some of the key genes involved in this compound biosynthesis and its downstream pathways:
| Gene | Enzyme | Function in this compound Pathway |
| shc | Squalene-hopene cyclase (HpnF) | Catalyzes cyclization of squalene to this compound and diplopterol |
| hpnH | Adenosylhopane synthase | Adds adenosine to this compound, initiating C35 elongation |
| hpnG | Putative nucleoside phosphorylase | Removes adenine from adenosylhopane to form ribosylhopane |
| hpnP | Hopanoid 2-methyltransferase | Methylates hopanoids (including derivatives of this compound) at C2 |
| hpnR | Hopanoid C3 methylase | Methylates hopanoids (including derivatives of this compound) at C3 |
| ths | Tetrahymanol synthase | Converts this compound to tetrahymanol in some bacteria |
The shc Gene and its Distribution in Hopanoid-Producing Microbes
The gene encoding the squalene-hopene cyclase is known as shc, and is also referred to as hpnF in some bacteria. wikipedia.orgnih.gov This gene is central to hopanoid biosynthesis, and its presence indicates the potential for an organism to produce hopanoids. wikipedia.orgnih.gov Approximately 10% of sequenced bacterial genomes contain a putative shc gene. wikipedia.orgnih.gov The distribution of shc is notably conserved among certain bacterial groups. nih.gov The Proteobacteria, particularly the alphaproteobacterial Bradyrhizobiaceae family and the betaproteobacteria genus Burkholderia, show high conservation of shc genes. nih.gov shc genes are also well-conserved among the Firmicutes, especially in plant-associated and human-associated Bacilli, and the Frankiaceae family of plant-symbiont Actinobacteria. nih.gov Other groups where shc genes are commonly found include the Cyanobacteria, Acidobacteria, and Planctomycetes. nih.govfrontiersin.org While hopanoids are often considered bacteria-specific, shc genes have also been identified in some eukaryotes, such as ferns and lichens, suggesting potential horizontal gene transfer events. wikipedia.orgnih.gov For instance, some ferns in the Polypodiales order encode an SHC enzyme that produces diplopterol. nih.gov
Associated Gene Clusters (hpn) for this compound Modification
In many organisms, the shc gene is part of conserved gene clusters known as hpn (hopanoid biosynthesis) genes. wikipedia.orgnih.gov These gene clusters encode enzymes responsible for the further modification and functionalization of this compound and other initial hopanoid products. wikipedia.orgnih.gov For example, the radical SAM protein HpnH catalyzes the addition of an adenosine group to this compound, forming the extended C35 hopanoid adenosylhopane. wikipedia.orgnih.govresearchgate.net Adenosylhopane can then be further modified by other hpn gene products. wikipedia.org HpnG, a putative nucleoside phosphorylase, is involved in the removal of adenine from adenosylhopane to produce ribosyl hopane, which is a precursor to bacteriohopanetetrol (BHT). wikipedia.orgnih.govresearchgate.net Other hpn genes, such as hpnP and hpnR, encode methyltransferases that can methylate C30 and C35 hopanoids at the C2 and C3 positions, respectively. wikipedia.org The presence and composition of hpn gene clusters can vary between bacterial species, leading to the diversity of hopanoid structures observed. nih.govnih.gov Studies in Zymomonas mobilis and Bradyrhizobium japonicum have identified shc (as hpnF) within hpn gene clusters containing several open reading frames (hpnABCDEF or hpnCDEF). nih.gov These clusters can include genes for squalene synthase (hpnC) and genes potentially involved in the biosynthesis of complex side chains (hpnA, hpnB). nih.gov
Evolutionary Biochemistry of this compound Pathways
The study of this compound biosynthesis and the enzymes involved provides insights into the evolutionary history of triterpenoid cyclases and the development of membrane lipids across different domains of life.
Phylogenetic Relationship Between Squalene-Hopene Cyclases and Oxidosqualene Cyclases
Squalene-hopene cyclases (SHCs) and oxidosqualene cyclases (OSCs), which are involved in sterol biosynthesis in eukaryotes, are evolutionarily related enzymes. nih.govnih.govbiorxiv.org Both enzyme families catalyze the cyclization of a C30 precursor (squalene for SHCs, 2,3-oxidosqualene for OSCs) to form polycyclic triterpenoids. nih.govnih.gov Similarities in their amino acid sequences and active site structures suggest a divergence from a common ancestor. nih.govnih.govcaltech.edu Phylogenetic analyses generally group triterpene cyclases into two main clusters: a bacterial cluster primarily containing SHCs and a eukaryotic cluster predominantly containing OSCs. biorxiv.orgnih.gov This clustering supports the idea of vertical gene transfer as a major evolutionary force for these enzymes. nih.gov However, the relationship is complex, with some models suggesting that OSCs evolved from SHCs due to the higher substrate promiscuity of SHCs, while others favor a divergence from a common ancestor. nih.govcaltech.edu Both SHCs and OSCs contain conserved motifs, such as the QW motif, which are thought to be unique to this enzyme class and important for protein structure. nih.govfrontiersin.org
This compound Biosynthesis as a Primitive Sterol Surrogate
Hopanoids, including this compound and its derivatives, are widely believed to function as surrogates for sterols in bacterial membranes. wikipedia.orgwikipedia.orgnih.govresearchgate.net Similar to sterols (like cholesterol) in eukaryotic membranes, hopanoids can modulate membrane fluidity and permeability. wikipedia.orgwikipedia.orgnih.gov The biosynthesis of this compound through SHC does not require molecular oxygen, in contrast to sterol biosynthesis which involves the oxygen-dependent epoxidation of squalene catalyzed by squalene monooxygenase. wikipedia.orgnih.gov This oxygen-independent pathway has led to the hypothesis that hopanoids could have served as functional equivalents to sterols in the anoxic conditions of early Earth, before the atmosphere became oxygenated. wikipedia.orgnih.gov While hopanoids and sterols share some functional similarities in membrane modulation, their distinct structures and how they interact with lipid bilayers can lead to different effects. wikipedia.orgnih.govresearchgate.net For example, molecular dynamics simulations suggest that this compound localizes between the inner and outer membrane leaflets, potentially thickening the membrane, while bacteriohopanetetrol adopts a more upright orientation similar to cholesterol. wikipedia.orgnih.govresearchgate.net
Horizontal Gene Transfer Events in this compound Pathway Distribution
While vertical gene transfer is considered the primary mode of inheritance for triterpene cyclase genes, evidence suggests that horizontal gene transfer (HGT) has played a role in the distribution of this compound biosynthesis pathways. nih.govnih.govnih.gov Phylogenetic analyses have revealed instances where shc genes from bacteria cluster with sequences from eukaryotes, and vice versa, deviating from the expected taxonomic relationships. nih.gov For example, shc genes found in some ferns are thought to have been acquired from bacteria through HGT. nih.gov Similarly, some bacterial species contain cyclase sequences that group with eukaryotic OSCs. nih.govnih.gov HGT can allow organisms to acquire new metabolic capabilities, and the presence of hopanoid biosynthesis genes in diverse and sometimes distantly related microbial groups is consistent with the occurrence of HGT events throughout their evolutionary history. nih.govnih.govconicet.gov.arelifesciences.org The distribution of specific hpn genes, such as hpnP involved in C2 methylation, also shows evidence of HGT between bacterial lineages like Alphaproteobacteria, Cyanobacteria, and Acidobacteria. wikipedia.orgpnas.orgnih.gov
Ecological and Geochemical Significance of Diploptene
Microbial Production of Diploptene
This compound is primarily produced by bacteria, with approximately 10% of sequenced bacterial genomes containing the gene encoding squalene-hopene cyclase (shc), the key enzyme in hopanoid biosynthesis. wikipedia.orgnih.gov This enzyme directly cyclizes squalene (B77637) to form either this compound or diplopterol (B1670745). nih.gov
Hopanoid-Producing Bacterial Taxa and their Environmental Niches
Hopanoid production is widespread across various bacterial groups and ecosystems. The shc gene is highly conserved in Proteobacteria, particularly within the Alphaproteobacterial family Bradyrhizobiaceae and the Betaproteobacteria genus Burkholderia. nih.gov It is also well-conserved among the Firmicutes, including plant-associated and human-associated Bacilli, and the Actinobacteria family Frankiaceae. nih.gov Other bacterial groups where shc genes are common include Cyanobacteria, Acidobacteria, and Planctomycetes. nih.gov
Hopanoid production is enriched in plant-associated environments, correlating with nitrogen fixation and methanol (B129727) utilization, metabolic activities common in bacteria associated with plants. nih.gov Beneficial members of the Bacilli class, known for promoting plant growth, also commonly produce hopanoids. nih.gov Hopanoid-producing bacteria are abundant in various ecosystems, such as the rhizosphere, soil, caves, hypersaline lagoons, marine environments, reefs, acid mine drainage, estuaries, mangroves, and hot springs. mdpi.comresearchgate.net
The dominant hopanoid-producing bacterial taxa can vary significantly depending on the environment. For instance, Acidobacteria are prevalent in acidic peatlands, while Alphaproteobacteria dominate in soil, cave, hypersaline lagoon, and marine ecosystems. mdpi.comresearchgate.net Betaproteobacteria, Gammaproteobacteria, and Deltaproteobacteria are found in environments like reefs and acid mine drainage. mdpi.comresearchgate.net
This compound in Aerobic Methanotrophs and its Carbon Isotopic Signature
Aerobic methanotrophic bacteria, which oxidize methane (B114726), are known producers of this compound. researchgate.netnih.govplos.org The carbon isotopic composition (δ¹³C) of this compound synthesized by these bacteria can serve as a bioindicator of methane cycling. researchgate.net this compound from aerobic methanotrophs typically exhibits a lighter carbon isotopic composition (more negative δ¹³C values) due to their utilization of ¹³C-depleted methane as a carbon source, coupled with isotopic fractionation during methane oxidation. researchgate.netnih.govplos.orgfrontiersin.org
Reported δ¹³C values for this compound from aerobic methanotrophic bacteria can be around -39‰. researchgate.net In marine sediments associated with methane seeps, this compound with significantly negative δ¹³C values (e.g., around -50‰, and in some cases as low as -79‰) has been identified as a biomarker for aerobic methane oxidation. frontiersin.org In terrestrial systems like peat bogs, hopanoids with an inferred methanotrophic origin have shown δ¹³C values between -25‰ and -40‰. nih.govplos.org
This compound in Cyanobacteria and Nitrifying Bacteria
Cyanobacteria are another source of this compound. wikipedia.orgresearchgate.netresearchgate.net this compound is assumed to be mainly of cyanobacterial origin due to its abundance in this phylum. researchgate.net Cyanobacterial this compound typically has a heavier carbon isotopic composition compared to that from methanotrophs. researchgate.netresearchgate.netresearchgate.net For example, δ¹³C values around -26‰ have been observed in this compound from cyanobacteria. researchgate.net In some lake sediments, this compound with an average δ¹³C value of -25.0 ± 0.7‰ has been attributed to cyanobacterial sources. researchgate.net
Nitrifying bacteria, which are involved in the oxidation of ammonia (B1221849) and nitrite, also produce hopanoids, including this compound. wikipedia.orgresearchgate.netumich.edu The carbon isotopic signature of this compound from nitrifying bacteria is typically around -31‰. researchgate.net The distinct isotopic compositions of this compound from methanotrophs, cyanobacteria, and nitrifying bacteria can be used to infer changes in the microbial community structure at the oxygen-anoxic boundary in aquatic environments. researchgate.netresearchgate.netresearchgate.net
This compound in Anaerobic Bacteria (e.g., Geobacter species)
While hopanoids were traditionally thought to be restricted to aerobic bacteria, it has been shown that strictly anaerobic bacteria can also produce them. researchgate.netoup.comebi.ac.uknih.gov this compound has been detected in pure cultures of anaerobic bacteria, including sulfate-reducing bacteria of the genus Desulfovibrio and iron-reducing bacteria of the genus Geobacter. researchgate.netoup.com Specifically, Geobacter sulfurreducens and Geobacter metallireducens, which are strictly anaerobic bacteria found in subsurface and sediment environments, contain this compound and other hopanoid lipids. researchgate.netoup.comebi.ac.uknih.gov The quantities of this compound in G. metallireducens can be comparable to those found in other bacteria. oup.com The presence of hopanoids in anaerobic bacteria suggests that 'geohopanoids' found in geological formations may originate from ancient anaerobic environments in addition to oxic ones. oup.comebi.ac.uknih.gov
This compound in Symbiotic Bacterial Relationships (e.g., Bradyrhizobiaceae)
Hopanoid production is also observed in bacteria involved in symbiotic relationships, such as members of the Bradyrhizobiaceae family, which are nitrogen-fixing legume symbionts. nih.govcaltech.edu This family predominantly produces tetrahymanol (B161616) through a pathway involving this compound and an additional enzyme, tetrahymanol synthase, though they also produce other hopanoids. nih.govwikipedia.org Bradyrhizobia are slow-growing rhizobia that form a beneficial symbiosis with legumes, and their lipopolysaccharides, which can contain hopanoid-containing lipid A, play an essential role in the symbiosis process. diamond-congress.hunih.gov The presence of hopanoids in these symbiotic bacteria highlights their potential ecological significance in plant-microbe interactions. nih.gov
Plant and Other Eukaryotic Sources of this compound
Although often assumed to be bacteria-specific, molecules with the pentacyclic ring structure of hopanoids, including those identical to bacterial hopanoids, have been isolated from various tropical trees, grasses, lichens, and ferns. nih.gov Some members of the Polypodiales order of ferns encode an SHC enzyme that appears to exclusively produce the C₃₀ hopanoid diplopterol in vitro, a hydrated cyclomer of this compound. nih.govwikipedia.org Diplopterol is commonly produced by ferns, and many fern species produce diplopterol in addition to this compound and fernene. wikipedia.org
This compound has also been found in mosses, including some common peat-forming species. researchgate.netresearchgate.net The presence of this compound in epiphytic bryophytes (non-vascular plants like mosses) suggests potential sources from coexisting heterotrophic bacteria, methanotrophs, or methylotrophs living in symbiosis with the mosses, based on carbon isotope ratios. researchgate.net Some eukaryotic organisms, such as the protozoan Tetrahymena pyriformis, have also been found to produce diplopterol, although this is less common than in bacteria. wikipedia.org
Occurrence in Bryophytes and Ferns
This compound is known to occur in some higher plants, specifically ferns and certain mosses (bryophytes). researchgate.netresearchgate.net Studies have identified this compound in various fern species. researchgate.netresearchgate.net Its presence in mosses, including peat-forming species like Sphagnum palustre, Aulacomnium palustre, Polytrichum commune, and Hypnum revolutum, has also been reported. researchgate.netresearchgate.net The concentration of this compound in mosses can be highly variable depending on the species and habitat, with mosses from soil habitats showing higher concentrations compared to those from rock and tree habitats. researchgate.net While this compound is a known biomarker for ferns, its occurrence in mosses suggests that bryophytes can also be important contributors of this compound, particularly in environments like peatlands. researchgate.netresearchgate.netresearchgate.net The carbon isotopic composition of this compound in bryophytes can vary, potentially indicating production by coexisting heterotrophic bacteria, methanotrophs, or methylotrophs living in symbiosis with the mosses. researchgate.net
Here is a table summarizing some findings on this compound occurrence in bryophytes and ferns:
| Organism Type | Specific Species Examples Mentioned | Notes on Occurrence/Concentration | Citation |
| Ferns | Cyclosorus interruptus, Cyathea lanulata | Found in sampled specimens, used as a biomarker. | researchgate.net |
| Mosses | Sphagnum palustre, Aulacomnium palustre, Polytrichum commune, Hypnum revolutum | Present in these species, concentrations vary by habitat. | researchgate.netresearchgate.net |
This compound Presence in Lichens and Fungi
Hopanoids, including this compound, have been found in the plasma membranes of lichens and fungi. wikipedia.org While often assumed to be solely bacterial products, their presence in these eukaryotic organisms suggests additional biological sources. wikipedia.org It is possible that symbiotic bacteria within lichens are involved in hopanoid production, as these compounds have been detected prominently in cyanolichens. researchgate.net
This compound as a Paleoenvironmental Biomarker
This compound's stability and its production by various microorganisms, particularly bacteria, make it a valuable tool for reconstructing past environmental conditions. wikipedia.orgresearchgate.net Its concentration and isotopic composition in sediments can provide insights into microbial activity, methane cycling, and redox conditions throughout geological history. researchgate.netresearchgate.netkopri.re.krwhoi.edu
Reconstruction of Past Methane Cycling Dynamics
Variations in the concentration and stable carbon isotopic composition (δ¹³C) of this compound in ancient sediments, such as peats and lacustrine and marine deposits, can be used to reconstruct aspects of past methane cycling. researchgate.netresearchgate.netkopri.re.krwhoi.edu this compound is synthesized by various hopanoid-containing bacteria, including methanotrophic bacteria, which are involved in methane oxidation. researchgate.netwhoi.edu Methanotrophic bacteria incorporate methane-derived carbon, which is typically highly depleted in ¹³C, into their biomass and lipids, including this compound. researchgate.netwhoi.edu Therefore, ¹³C-depleted this compound in sediments is often indicative of past aerobic methane oxidation activity. researchgate.netkopri.re.krwhoi.educopernicus.org
Studies in different environments have utilized this compound δ¹³C values to infer past methane dynamics:
In marine sediments and microbial mats associated with methane seeps, depleted this compound δ¹³C values have identified methanotrophic activity. researchgate.netcopernicus.org
In Holocene peat, low this compound δ¹³C values suggest a partial methanotroph source. researchgate.netcopernicus.org
In lake sediments, this compound and diplopterol have been used to infer past patterns of methane oxidation. researchgate.net
In a Swiss lake, high concentrations of this compound with very low δ¹³C values (as low as -60‰) indicated aerobic methane oxidation by bacteria thriving at the oxic/anoxic interface. whoi.edu
In Alaskan thermokarst lakes, depleted this compound δ¹³C values traced the presence and spatial heterogeneity of methane-oxidizing bacteria. copernicus.orgresearchgate.net
The δ¹³C values of this compound can vary significantly depending on the source and environmental conditions. For example, δ¹³C values around -31‰ might be characteristic of nitrifying bacteria, while lighter values around -39‰ could indicate aerobic methanotrophic bacteria, and heavier values around -26‰ might be observed in cyanobacteria. researchgate.netresearchgate.net Intermediate δ¹³C values could represent mixtures from different bacterial populations. researchgate.net
Here is a table summarizing some reported this compound δ¹³C values and their interpretations related to methane cycling:
| Environment/Context | This compound δ¹³C Range (‰ VPDB) | Interpretation | Citation |
| Saanich Inlet (Holocene sediments) | -31.5 to -39.6 (after ~6000 BP) | Changes in microbial community structure at oxic-anoxic interface (methanotrophs vs nitrifiers) | researchgate.netfao.orggeomar.de |
| Saanich Inlet (Earliest Holocene) | up to -26.3 | Indicative of cyanobacteria, lower bacterial activity | researchgate.netfao.org |
| Japan Sea/East Sea (Glacial sediments) | -50 to -60 | Methanotrophic bacterial activity, potentially linked to methane hydrate (B1144303) dissociation | kopri.re.krjst.go.jp |
| Japan Sea/East Sea (Holocene sediments) | Enriched (-20 to -30) | Mainly cyanobacterial origin | kopri.re.kr |
| Lake Rotsee, Switzerland | -43 to -60 | Aerobic methane oxidation by bacteria at oxic/anoxic interface | whoi.edu |
| Alaskan Thermokarst Lakes (Ace Lake) | -50.1 to -68.2 | High methane ebullition, methanotrophic activity | copernicus.org |
| Alaskan Thermokarst Lakes (Smith Lake) | -38.8 to -42.9 (ebullition area) | Methane ebullition, methanotrophic activity | copernicus.org |
| Alaskan Thermokarst Lakes (Smith Lake) | -46.9 to -56.8 (center) | Diffusive methane efflux, methanotrophic activity | copernicus.org |
| Sphagnum Peat (Temperature experiment) | -34 (at 5°C) to -41 (at 25°C) | Correlation with temperature and methane production, methanotrophic activity | nih.gov |
Tracing Glacial-Interglacial Cycles and Environmental Changes in Sediments
This compound concentrations and isotopic compositions in sediment cores can record paleoenvironmental variations, including those associated with glacial-interglacial cycles. kopri.re.krresearchgate.net For instance, in sediments from the Japan Sea/East Sea, this compound concentrations fluctuated significantly throughout glacial and interglacial intervals, with a notable increase during the Last Glacial Maximum (LGM). kopri.re.kr Strongly depleted this compound δ¹³C values characterized glacial periods, attributed to methanotrophic bacteria that may have thrived under conditions of seawater stratification and deep-water anoxia during lowered sea levels. kopri.re.kr In contrast, Holocene sediments showed lower this compound concentrations and enriched carbon isotope values, interpreted as being of cyanobacterial origin. kopri.re.kr
In Saanich Inlet sediments, this compound is present throughout the Holocene but absent in Pleistocene glacio-marine sediments, indicating a shift in environmental conditions and microbial communities after the last glaciation. fao.orgresearchgate.net The increasing concentration of this compound in younger Holocene sediments (after ~6000 years BP) suggests a period of higher primary productivity, stronger anoxic bottom waters, and increased bacterial activity compared to the earlier Holocene. researchgate.netfao.org
Indicators of Oxic-Anoxic Interface Conditions
This compound, particularly its carbon isotopic composition, can serve as an indicator of the conditions at the oxic-anoxic interface in water columns and sediments. researchgate.netresearchgate.netwhoi.edu Aerobic methane-oxidizing bacteria, which are a significant source of this compound with depleted δ¹³C values, typically inhabit this interface where both methane and oxygen are available. researchgate.netwhoi.edu Changes in the depth or extent of the oxic-anoxic interface can influence the abundance and activity of these bacteria, which is then reflected in the sedimentary this compound record. researchgate.netwhoi.edu Differences in the carbon isotopic composition of this compound in sediment cores have been interpreted to reflect changes in the microbial community structure of bacteria living at this interface, distinguishing between the activity of aerobic methanotrophic bacteria (lighter δ¹³C) and other bacteria like nitrifying bacteria (heavier δ¹³C). researchgate.netresearchgate.netfao.org
Assessment of Past Microbial Community Structure
While this compound is produced by a variety of bacteria and some eukaryotes, its stable carbon isotopic composition and its occurrence alongside other hopanoids, particularly bacteriohopanepolyols (BHPs), can provide insights into the structure of past microbial communities. researchgate.netresearchgate.netnih.govcopernicus.org Different groups of bacteria, such as methanotrophs, cyanobacteria, purple non-sulfur bacteria, and nitrifying bacteria, produce hopanoids, and their relative contributions to the sedimentary this compound pool can be inferred from isotopic signatures. researchgate.netresearchgate.net
Bacteriohopanepolyols (BHPs), which are extensively functionalized hopanoid derivatives, are produced by various bacterial taxa and their distributions can help identify bacterial communities in modern and ancient environments. wikipedia.orgresearchgate.netcopernicus.org While less than 10% of known bacterial species synthesize BHPs and many are not species-specific, certain BHPs with specific side chain configurations or modifications have proven useful for tracing bacterial metabolism and identifying ecological niches, including aerobic methanotrophy. researchgate.netnih.govcopernicus.org Analyzing this compound in conjunction with the distribution and isotopic composition of specific BHPs can offer a more detailed assessment of the past microbial community structure, especially in the absence of preserved genetic material. nih.govcopernicus.org
Evidence of Terrigenous Organic Carbon Input
This compound serves as a recognized biomarker for the input of terrigenous organic carbon into sedimentary environments. While it can originate from indigenous microbial activity in aquatic systems, its presence, often alongside other terrestrial biomarkers like long-chain odd-numbered n-alkanes (e.g., C25-C35), can indicate a contribution from terrestrial sources. researchgate.netifremer.frresearchgate.netosti.govus-ocb.org Studies have utilized the ratio of this compound to these terrigenous n-alkanes (D:Σn-C25-31) to assess the relative input of bacterial (including potentially terrestrial soil microorganisms) versus higher plant organic matter to sediments. researchgate.netifremer.fr For instance, increased concentrations of this compound in freshwater sediments, alongside polycyclic aromatic hydrocarbons (PAHs) linked to anthropogenic contamination and wildfires, have been interpreted as evidence of terrestrial input. researchgate.netresearchgate.net In coastal and marine settings, the distribution patterns and accumulation fluxes of this compound, particularly in areas influenced by riverine discharge, further support its use as an indicator of organic matter delivered from land. ifremer.frus-ocb.org
Stratigraphic Distribution of this compound in Geological Formations
The stratigraphic distribution of this compound in geological formations provides insights into past microbial communities and environmental conditions. Its presence and concentration variations across different sedimentary layers can reflect changes in bacterial activity and the sources of organic matter over geological timescales. researchgate.netresearchgate.netfao.orgkopri.re.kr
In varved sediments of Saanich Inlet, this compound is present throughout the Holocene but is absent in older Pleistocene glacio-marine sediments. researchgate.netfao.org Its concentration in these sediments shows a notable increase after approximately 6000 years before present (BP), reaching up to 70 µg/g Corg in younger sediments, while terrigenous n-alkanes like C31 remain low or slightly decrease. researchgate.netfao.org This increasing concentration of this compound in younger sediments has been interpreted as an indicator of increasing bacterial activity under anaerobic conditions during the Holocene, distinguishing this period from an older one with lower bacterial activity and more oxygenated bottom waters. researchgate.netfao.org
Studies in other geological settings, such as the Japan Sea, have also examined the stratigraphic distribution and carbon isotopic composition of this compound in sediments to reconstruct past environmental changes, including events related to methane hydrate dissociation. kopri.re.kr The presence and distribution of hopanoids, including this compound, in ancient strata, such as Mesoproterozoic sediments, highlight their long-term preservation potential and their value in studying microbial ecosystems in deep time. cup.edu.cn
The concentration of this compound can vary significantly between different geological periods and locations, reflecting diverse microbial inputs and environmental conditions. For example, concentrations in cores from the Japan Sea ranged from 1.7 to 632.1 ng/g in one core and 1.4 to 42.2 ng/g in another. kopri.re.kr
This compound's Role in Biogeochemical Cycles
This compound, as a widespread bacterial lipid, is involved in various biogeochemical cycles, particularly those mediated by microorganisms. Its presence and isotopic composition can serve as indicators of specific microbial processes that are integral to global element cycling.
Contribution to the Microbial Carbon Pump (MCP)
Hopanoids, including this compound, play a key role in the microbial carbon pump (MCP). mdpi.com The MCP is a process by which microorganisms transform labile dissolved organic carbon (DOC) into refractory DOC (RDOC), which is resistant to further degradation and can be stored in aquatic environments for extended periods, contributing to carbon sequestration. units.it Hopanoid-producing microbes are considered a significant group contributing to microbial carbon storage in the global carbon cycle by efficiently driving carbon flux towards recalcitrant dissolved organic carbon. mdpi.com The biosynthesis of hopanoids like this compound, catalyzed by squalene-hopene cyclase, is linked to adaptation to environmental stress, further influencing the types and distribution of microbes contributing to the MCP in various ecosystems. mdpi.com
Linkages to Global Methane Emissions and Mitigation
This compound is closely linked to the global methane cycle, particularly as a biomarker for aerobic methane-oxidizing bacteria (MOB). researchgate.netwhoi.edugeoscienceworld.orgcopernicus.orgcopernicus.orgnih.govawi.deplos.orgresearchgate.net MOB consume methane, a potent greenhouse gas, thereby mitigating its release into the atmosphere. geoscienceworld.orgnih.gov
The stable carbon isotopic composition (δ¹³C) of this compound is a crucial tool for tracing methanotrophic activity. MOB preferentially incorporate ¹²C from methane, resulting in ¹³C-depleted hopanoids, including this compound. kopri.re.krwhoi.edugeoscienceworld.orgcopernicus.orgcopernicus.orgnih.govresearchgate.net Very depleted δ¹³C values (<−40‰) in this compound indicate enhanced consumption of ¹³C-depleted methane by bacterial communities. geoscienceworld.org
Studies in various environments, such as marine sediments, microbial mats associated with methane seeps, peatlands, and lakes, have used the ¹³C depletion in this compound to identify areas of contemporary methane oxidation and to reconstruct past patterns of MOB activity. researchgate.netkopri.re.krwhoi.edugeoscienceworld.orgcopernicus.orgcopernicus.orgnih.govresearchgate.net For example, in Lake Rotsee sediments, higher concentrations of this compound with very low δ¹³C values (as low as -60‰) correlated with periods of excess methanogenesis and subsequent aerobic methane oxidation. whoi.edu In thermokarst lake sediments, this compound with δ¹³C values lower than -38‰ suggested widespread methane oxidation, with the most ¹³C-depleted values found in areas of high methane ebullition. copernicus.orgcopernicus.org
While this compound itself is not exclusively produced by MOB, its significant ¹³C depletion in methane-rich environments makes it a valuable proxy for their activity. plos.org Variations in this compound concentration in sediment cores have also been used as a paleo-signal for the presence of MOB during the time of deposition. awi.de
Data from studies on this compound δ¹³C values in relation to methane cycling:
| Environment | This compound δ¹³C Range (‰ VPDB) | Interpretation | Source |
| Lake Rotsee Sediments | -60 to -43 | Indicative of aerobic methane oxidation | whoi.edu |
| Holocene Peat (Hani) | -30 to -45 | Mixed input of heterotrophic and methanotrophic bacteria; values < -40‰ indicate enhanced methanotrophy | geoscienceworld.org |
| Contemporary Peatlands | -22 to -45 | Range observed in modern wetlands | geoscienceworld.org |
| Alaskan Thermokarst Lake Sediments | -38 to -68.2 | Widespread methane oxidation; more depleted values in high ebullition areas | copernicus.orgcopernicus.org |
| Saanich Inlet Sediments (post-6000 BP) | -31.5 to -39.6 | Reflects changes in microbial community structure, including methanotrophs | researchgate.netfao.org |
| Japan Sea Sediments (glacial) | -22.3 to -61.3 | Significant depletion under glacial conditions, potentially linked to methane hydrate dissociation | kopri.re.kr |
| Epiphytic Bryophytes | -31.2 to -39.2 (some > -2‰ depleted vs n-alkanes) | Suggests contribution from methanotrophs or methylotrophs in some cases | researchgate.net |
| Sphagnum (Mesocosm) | -34 (5°C) to -41 (25°C) | Strong correlation with temperature and methane production | nih.gov |
This compound's Function in Environmental Stress Adaptation
Bacteria produce hopanoids like this compound to modify their cell membranes, a function often compared to that of sterols in eukaryotes. wikipedia.orgnih.govwikipedia.orgresearchgate.net These lipids play a vital role in helping bacteria adapt to and survive various environmental stressors. wikipedia.orgnih.govwikipedia.orgresearchgate.net
Bacterial Membrane Stabilization under Extremophilic Conditions
This compound contributes to the stabilization of bacterial membranes, particularly under extremophilic conditions such as variations in temperature, pH, and pressure. wikipedia.orgnih.govwhoi.eduresearchgate.netnih.govnih.govacs.orgresearchgate.net Hopanoids are thought to increase membrane rigidity and decrease permeability, similar to how cholesterol modulates eukaryotic membranes. wikipedia.orgnih.govwikipedia.orgresearchgate.net
Molecular dynamics simulations have provided insights into how this compound interacts with lipid bilayers. Unlike some other hopanoids like bacteriohopanetetrol (B1250769) (BHT) which adopt an upright orientation, this compound localizes between the two leaflets of the membrane, partitioning to the midplane. nih.govacs.orgcore.ac.uk This positioning is hypothesized to decrease membrane permeability by providing an additional layer within the bilayer. nih.gov
Studies have shown that hopanoids are important for maintaining membrane stability and rigidity in bacteria exposed to stress. For example, in Bradyrhizobium, hopanoids chemically bonded to lipid A enhance membrane stability and rigidity, improving stress tolerance and intracellular survival. wikipedia.org Hopanoids in the aerial hyphae of soil bacteria like Streptomyces are thought to minimize water loss. wikipedia.org The ability of hopanoids to promote lipid raft-like microdomains within bacterial membranes has also been demonstrated, potentially affecting the localization and function of membrane proteins and contributing to stress response. nih.gov
Furthermore, hopanoid production is often observed in bacteria inhabiting extreme environments, such as high-temperature, low-pH soils, suggesting their role in adaptation to these conditions. nih.gov Research on psychrotolerant methanotrophs has shown that they adapt their membranes to decreasing temperatures by increasing the percentage of unsaturated fatty acids and unsaturated hopanoids, highlighting the role of hopanoids in cold adaptation. nih.gov Diplopterol, a related hopanoid, has been shown to promote condensation and inhibit gel-phase formation in model membranes, similar to cholesterol, and can rescue pH-dependent phase transitions, further supporting the role of hopanoids in membrane-mediated acid tolerance. wikipedia.org
The structural diversity among different hopanoids can lead to varied effects on membrane properties, allowing bacteria to fine-tune their membrane composition in response to specific environmental challenges. nih.govresearchgate.netresearchgate.netcore.ac.uk
Response to High Osmolarity and Low Oxygen Environments
Hopanoids, including this compound and its derivatives, play a crucial role in bacterial adaptation to various environmental stresses, such as high osmolarity and low oxygen (hypoxic or microaerobic) conditions. These lipids are integrated into the bacterial cell membrane, influencing its fluidity and stability, analogous to the function of sterols in eukaryotic membranes. nih.govinvivochem.cn
Research indicates that low oxygen and high osmotic concentrations are associated with an increased abundance of certain methylated hopanoids, which are structurally related to this compound. mpg.de While this compound itself is a C30 hopanoid, studies on Bradyrhizobium diazoefficiens have shown that the synthesis of C35 hopanoids is essential for growth under hypoxic conditions and for tolerance to various stressors, including high osmolarity. nih.gov The absence of these C35 hopanoids can lead to a less rigid membrane, potentially impacting stress tolerance under these conditions. nih.gov This suggests a complex interplay between different hopanoid structures in mediating the bacterial response to combined osmotic and oxygen stresses.
The ability of bacteria to produce hopanoids is statistically enriched in microorganisms associated with plants, highlighting their importance in symbiotic relationships where bacteria may encounter microaerobic and osmotically challenging environments within plant tissues. nih.govuni.ludntb.gov.ua
Tolerance to Acidic Conditions
This compound and other hopanoids contribute significantly to bacterial tolerance of acidic environments. Hopanoids are believed to help maintain membrane integrity and pH homeostasis under acidic stress. lipidmaps.orgnih.gov
Studies involving hopanoid-deficient bacterial mutants have demonstrated severe growth defects and observable morphological damage to the plasma membrane when these bacteria are exposed to acidic conditions. lipidmaps.orgnih.gov For instance, a mutant strain of Rhodopseudomonas palustris lacking the squalene-hopene cyclase gene (shc), essential for hopanoid production, showed significantly impaired growth at pH 5.5 and prolonged lag phases at slightly acidic pH levels compared to the wild-type strain. nih.gov
In Bradyrhizobium diazoefficiens, the complete loss of hopanoid production results in a more pronounced sensitivity to pH stress than the loss of specific hopanoid subclasses. wikidata.org This underscores the collective importance of the hopanoid pool in mediating acid tolerance. Furthermore, studies on diplopterol, a hydrated form of this compound, have shown that it can rescue pH-dependent phase transitions in lipid monolayers, providing in vitro support for the role of hopanoids in membrane-mediated acid tolerance. invivochem.cnlipidmaps.org Geohopanols, which are diagenetic products related to hopanoids, have been found in higher abundance in sediments deposited under acidic conditions, further suggesting a link between hopanoid presence and acidic environments in the geological record. copernicus.org
Contribution to Resistance Mechanisms (e.g., against detergents, antimicrobial peptides)
Hopanoids enhance bacterial resistance to various membrane-targeting agents, including detergents and antimicrobial peptides. nih.govdntb.gov.ualipidmaps.orgwikidata.orglipidmaps.orgctdbase.orgnih.gov Their presence in the bacterial membrane contributes to its stability and reduces permeability, which can limit the entry and efficacy of these harmful substances. lipidmaps.orgCurrent time information in Chicago, IL, US.wikipedia.org
Research on Bradyrhizobium diazoefficiens has shown that C35 hopanoids are crucial for tolerance to a range of stressors, including detergents like bile salts and antimicrobial peptides. nih.gov The accumulation of C30 hopanoids like this compound in mutants unable to synthesize C35 hopanoids can also influence membrane fluidity and potentially affect stress tolerance. nih.gov
The role of hopanoids in conferring resistance to detergents suggests their possible association with bacterial membrane domains analogous to eukaryotic lipid rafts. wikipedia.org Molecular dynamics simulations provide insights into how this compound contributes to membrane integrity and reduced permeability. These simulations indicate that this compound localizes between the inner and outer leaflets of the lipid bilayer, potentially increasing membrane thickness and decreasing its permeability to external agents. lipidmaps.orgwikipedia.org This structural effect is thought to be a key mechanism by which hopanoids contribute to bacterial resistance against various environmental insults and antimicrobial compounds.
Molecular and Cellular Functions of Diploptene
Interactions with Biological Membranes
Hopanoids, including diploptene, play crucial roles in modifying bacterial plasma membrane properties, contributing to adaptation in various environmental conditions. wikipedia.org They are believed to increase membrane rigidity and decrease permeability. wikipedia.org
Molecular Dynamics Simulations of this compound in Lipid Bilayers
Molecular dynamics simulations have been employed to investigate the behavior of this compound within lipid bilayers. Unlike some other hopanoids, such as bacteriohopanetetrol (B1250769) (BHT), which adopt an upright orientation similar to cholesterol, this compound has been shown to partition between the two leaflets of the lipid bilayer. acs.orgresearchgate.netnih.gov This positioning is typically in the hydrophobic midplane of the bilayer. researchgate.netresearchgate.net The average tilt angle of this compound in the lipid bilayer midplane is approximately 51° relative to the membrane plane, contrasting with the more upright orientation of BHT and cholesterol. researchgate.net
Influence on Membrane Permeability and Ordering
This compound's localization within the lipid bilayer is thought to influence membrane properties, particularly permeability and ordering. By positioning itself in the hydrophobic core, this compound is presumed to thicken the membrane, thereby decreasing its permeability. wikipedia.orgresearchgate.net Studies using artificial membranes and computational simulations suggest that hopanoids, including this compound, can induce order and decrease the fluidity and permeability of model membranes. researchgate.netresearchgate.net The ordering effect can contribute to stress resistance by making the membrane less permeable. researchgate.net
Comparative Analysis with Sterols and Other Hopanoids in Membrane Context
This compound's effects on membranes differ from those of sterols like cholesterol and other hopanoids such as bacteriohopanetetrol, highlighting the functional diversity within the hopanoid family. acs.orgresearchgate.netnih.gov While hopanoids are often compared to sterols for their membrane-modulating roles, their interactions and resulting effects can be distinct. wikipedia.orgacs.orgresearchgate.net
Molecular dynamics simulations reveal key differences in how this compound and bacteriohopanetetrol interact with lipid bilayers compared to cholesterol. Bacteriohopanetetrol adopts an upright orientation akin to cholesterol, interacting with lipid headgroups. acs.orgresearchgate.netnih.gov In contrast, this compound localizes to the midplane. acs.orgresearchgate.netnih.gov This difference in positioning leads to varying effects on membrane properties. The condensing and ordering effect of bacteriohopanetetrol has been observed to be weaker than that of cholesterol. acs.orgresearchgate.netnih.gov Diplopterol (B1670745), another hopanoid structurally similar to this compound but with a hydroxyl group, has been shown to order membranes by interacting with lipid A in a manner similar to how cholesterol interacts with sphingolipids in eukaryotic membranes. wikipedia.org Diplopterol and cholesterol were demonstrated to promote condensation and inhibit gel-phase formation in certain lipid monolayers. wikipedia.org
The distinct ways different hopanoids pack into the membrane, depending on their functional groups, suggest they may have different functions. wikipedia.org The hydrophobic nature of this compound, lacking a hydrophilic group present in hopanoids like bacteriohopanetetrol, likely contributes to its localization at the bilayer midline and its potential role in extruding water from the membrane, which could be more significant for membrane permeability than fluidity or stability. researchgate.net
This compound in Bacterial Physiology and Cellular Processes
Hopanoids play diverse roles in bacterial plasma membranes and can contribute to adaptation in extreme environments. wikipedia.org Their ability to modify membrane properties is linked to various cellular processes.
Role in Multidrug Transport Mechanisms
Research suggests a connection between hopanoids and energy-dependent multidrug transport in bacteria. researchgate.net Studies on Methylobacterium extorquens found that multidrug transport was a hopanoid-dependent process. wikipedia.org Mutants deficient in squalene-hopene cyclase, and thus unable to synthesize hopanoids, lost the ability to perform multidrug transport. wikipedia.org This could be due to direct regulation of transport proteins by hopanoids or indirectly by altering membrane ordering in a way that disrupts the transport system. wikipedia.org
Impact on Bacterial Growth and Morphology under Specific Conditions
Hopanoids can influence bacterial growth and morphology, particularly under stressful conditions. In hopanoid-deficient bacteria with mutant squalene-hopene cyclases, observations have included acid-inhibited growth and morphological abnormalities of the plasma membrane, supporting the role of hopanoids in membrane-mediated acid tolerance. wikipedia.org
In Bradyrhizobium diazoefficiens, the accumulation of the C30 hopanoid this compound in mutants lacking C35 hopanoids might contribute to a less rigid membrane, potentially impacting growth under stress conditions. asm.orgcirad.frnih.gov While C35 hopanoids were found to be required for growth under various stress conditions in the free-living state and during symbiosis with Aeschynomene afraspera, the accumulation of this compound in their absence could play a role in the observed phenotypes. asm.orgcirad.frnih.gov
In Rhodopseudomonas palustris TIE-1, mutant cells lacking a specific hopanoid transporter (HpnN), which is essential for moving hopanoids to the outer membrane, showed slower growth at higher temperatures (38 °C) compared to wild-type cells. nih.gov Following cell division at this temperature, these mutant cells remained connected, forming long filaments, a phenotype potentially attributed to hopanoid mislocalization. nih.gov
Immunological Implications of Bacterial Hopanoids
Bacterial hopanoids have been established as prominent immunomodulators biorxiv.orgbiorxiv.org. Studies have investigated the effect of bacterial hopanoids on the host immune system, suggesting their contribution to immune modulation beyond that of other known bacterial components like LPS biorxiv.org.
Induction of Monocyte to Macrophage Differentiation by Hopanoids
Monocyte to macrophage differentiation is a critical cellular and immunological process involved in combating foreign pathogens and maintaining physiological homeostasis biorxiv.orgbiorxiv.org. Macrophages, as specialized phagocytes, are essential components of innate immunity and also function as key regulators of adaptive immunity by acting as antigen-presenting cells (APCs) biorxiv.orgbiorxiv.org.
Research has demonstrated that bacterial hopanoids can act as potent inducers of monocyte to macrophage differentiation biorxiv.orgbiorxiv.org. Studies using neutral lipid fractions isolated from Gram-negative bacteria, proposed to contain hopanoids, showed that these fractions could induce several structural and functional attributes characteristic of macrophage differentiation biorxiv.orgbiorxiv.org. These attributes include altered phenotype, expression of macrophage-specific markers, increased intracellular organelles, enhanced phagocytic and inflammatory properties, and induction of autophagy biorxiv.orgbiorxiv.org.
Experiments comparing the effect of speculated hopanoids with known inducers like LPS and PMA on monocytes revealed a significant increase in the expression of macrophage-specific markers and a simultaneous decrease in monocyte-specific markers upon treatment with the hopanoid-containing fractions biorxiv.org. This suggests an immunomodulatory property of bacterial hopanoids in the context of monocyte-macrophage differentiation biorxiv.org. The increased number of lysosomes and mitochondria, which are associated with enhanced degradative capacity and energy production, respectively, is also linked to monocyte to macrophage differentiation researchgate.net.
Modulation of Cellular and Humoral Immunity
Macrophages, differentiated from monocytes, play a key role in regulating both humoral and cell-mediated immunity, the two integral components of adaptive immunity biorxiv.orgbiorxiv.org. Humoral immunity is primarily directed against extracellular invaders, while cell-mediated immunity targets intracellular pathogens msdvetmanual.com.
Studies on the immunomodulatory activity of triterpenoids from various sources have indicated their ability to enhance the phagocytic index and impart stimulatory effects on macrophages, thereby triggering both humoral and cell-mediated immune responses biorxiv.org. While these studies often refer to triterpenoids in general, the classification of hopanoids as pentacyclic triterpenoids suggests a potential for similar immunomodulatory effects on adaptive immunity wikipedia.orgnih.govresearchgate.netbiorxiv.org. The ability of hopanoids to induce monocyte-macrophage differentiation further supports their potential role in modulating adaptive immunity, as macrophages are crucial APCs that bridge innate and adaptive immune responses biorxiv.orgbiorxiv.orgmsdvetmanual.com.
Macrophage Differentiation Markers
| Cell Type | Marker(s) | Reference |
| Monocyte | CD35, CD16 | biorxiv.org |
| Macrophage | CD64, CD68 | biorxiv.org |
Analytical Methodologies for Diploptene Research
Extraction and Purification Techniques for Diploptene from Biological and Environmental Matrices
The initial step in the analysis of this compound from biological and environmental samples is the extraction of lipids. Various methods have been developed for this purpose, depending on the matrix. For environmental matrices like water columns or sediments, sample preparation often includes lipid extraction using methods such as Bligh-Dyer or Soxhlet extraction . A modified Bligh and Dyer extraction involves homogenizing the sample with a mixture of chloroform (B151607) and methanol (B129727), followed by dilution with chloroform and water to separate the lipid-containing organic layer from the aqueous layer containing non-lipids psu.eduresearchgate.netcopernicus.org. Ultrasonication in a mixture of methanol, dichloromethane, and water is another method used for total lipid extraction from bacterial cells asm.org. Sequential extractions with different solvent mixtures, such as methanol, dichloromethane/methanol, and dichloromethane, are also employed for sedimentary material copernicus.org.
After extraction, purification steps are often necessary to isolate hopanoids from other lipid classes and interfering compounds. This can involve techniques like column chromatography using materials such as activated alumina (B75360) or silica (B1680970) gel copernicus.orgcopernicus.orgnih.gov. Elution with solvents of increasing polarity allows for the separation of lipids into different fractions, with neutral lipids, including this compound, typically eluting in less polar fractions copernicus.orgcopernicus.orgnih.gov. Thin-layer chromatography (TLC) can also be used to monitor the presence of this compound and other hopanoids in different fractions during purification nih.govoup.com.
Chromatographic Separation Methods for this compound
Chromatography is a crucial step for separating this compound from other compounds in the extracted and purified lipid fractions. Different chromatographic techniques are employed based on the nature of the hopanoids being analyzed.
Gas Chromatography (GC) for Hopanoid Analysis
Gas chromatography (GC) is a widely used technique for the separation of less polar hopanoids, including this compound nih.govpsu.eduasm.orgsigmaaldrich.comoup.comresearchgate.netasm.orgresearchgate.nettamu.edu. For GC analysis, hopanoids often require derivatization to increase their volatility asm.org. Acetylation or silylation with reagents like BSTFA/TMSCl is commonly performed asm.orggeologyscience.rucapes.gov.br.
GC separation is typically performed using capillary columns with specific stationary phases, such as DB-1HT, DB-5HT, or DB-XLB nih.govpsu.eduasm.orgtamu.edu. The oven temperature is programmed to increase gradually, allowing compounds with different boiling points and polarities to elute at different retention times psu.eduasm.orgtamu.edu. This compound generally elutes earlier than more polar hopanoids like diplopterol (B1670745) . High-temperature GC methods have been developed to analyze more complex, polyfunctionalized hopanoids that are less volatile for conventional GC nih.govpsu.eduvliz.be.
High-Performance Liquid Chromatography (HPLC) for Intact Hopanoids
High-Performance Liquid Chromatography (HPLC) is particularly useful for the analysis of intact, more polar hopanoids, such as bacteriohopanepolyols (BHPs), which may be too involatile for conventional GC vliz.beharvard.eduresearchgate.netspringernature.commdpi.com. Reversed-phase HPLC is commonly employed for the separation of intact hopanoids harvard.eduresearchgate.netspringernature.comnih.gov. This method uses a non-polar stationary phase and a mobile phase consisting of a mixture of polar solvents, such as methanol, water, and isopropanol (B130326) springernature.comnih.gov.
HPLC can separate hopanoids based on their polarity and the length and nature of their side chains researchgate.netspringernature.com. While HPLC is often used for more polar hopanoids, it can also be part of a purification scheme for less polar ones like this compound before GC analysis nih.gov.
Spectroscopic Characterization and Quantification
Following chromatographic separation, spectroscopic techniques are used to identify, characterize, and quantify this compound.
Mass Spectrometry (MS) for Identification and Abundance Determination
Mass Spectrometry (MS) is an essential tool for the identification and quantification of this compound and other hopanoids nih.govpsu.eduresearchgate.netcopernicus.orgsigmaaldrich.comasm.orgresearchgate.nettamu.edugeologyscience.ruresearchgate.netmdpi.comnih.govresearchgate.netrsc.org. GC is frequently coupled with MS (GC-MS) for the analysis of volatile hopanoids like this compound nih.govpsu.eduasm.orgsigmaaldrich.comoup.comresearchgate.netasm.orgresearchgate.nettamu.edugeologyscience.ru. Electron Ionization (EI) is a common ionization method in GC-MS for hopanoid analysis, typically operated at 70 eV asm.orgtamu.edu.
This compound (hop-22(29)-ene), with a molecular formula of C30H50, has a molecular ion at m/z 410 [M+] researchgate.netcopernicus.org. Characteristic mass fragments, such as m/z 191, 395, and 299, are used for its identification researchgate.netcopernicus.org. The m/z 191 fragment is particularly characteristic of hopanoids and is often used in selected ion monitoring (SIM) for targeted analysis and quantification researchgate.netsigmaaldrich.comnih.gov.
Quantification of hopanoids by GC-MS can be performed using internal standards, such as androsterone (B159326) or pregnane (B1235032) acetate (B1210297) researchgate.netasm.orgresearchgate.net. Calibration curves using purified hopanoid standards are crucial for accurate quantification, as ionization efficiencies can vary between different hopanoids nih.govresearchgate.net.
HPLC is also coupled with MS (HPLC-MS) for the analysis of intact hopanoids, especially the more polar ones harvard.eduresearchgate.netspringernature.commdpi.com. Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are common ionization techniques used in HPLC-MS for hopanoid analysis harvard.eduresearchgate.netspringernature.commdpi.com. HPLC-APCI/MS can provide structural information based on the fragmentation patterns of the precursor ions harvard.eduresearchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used for the detailed structural elucidation of hopanoids, including this compound oup.comgeologyscience.ruharvard.eduresearchgate.netrsc.orgmit.educapes.gov.br. Both 1H NMR and 13C NMR spectroscopy provide valuable information about the hydrogen and carbon atoms within the molecule, respectively oup.comrsc.orgmit.edu.
Isotopic Analysis of this compound
Isotopic analysis of this compound provides valuable insights into its origins, metabolic pathways, and environmental cycling. By examining the ratios of stable isotopes within the this compound molecule, researchers can trace its production by specific microorganisms and understand the biogeochemical processes it has undergone.
Compound-Specific Isotope Analysis (CSIA) of Carbon Isotopes (δ¹³C)
Compound-Specific Isotope Analysis (CSIA) is a technique used to determine the stable carbon isotopic composition (δ¹³C) of individual organic compounds within a complex mixture. For this compound, CSIA of carbon isotopes is a widely applied method to infer its biological source and the environmental conditions during its biosynthesis. This compound is synthesized by a variety of microorganisms, including heterotrophic and methanotrophic bacteria. researchgate.net The δ¹³C values of this compound can be particularly indicative of methanotrophic activity, as these bacteria incorporate carbon from methane (B114726) (CH₄), which is typically highly depleted in ¹³C. researchgate.netgla.ac.uk
Studies have shown significant variations in the δ¹³C values of this compound depending on its source and the environmental setting. For instance, depleted δ¹³C values in this compound have been used to identify the presence of methanotrophic microorganisms and assess past methane consumption in environments like peatlands and thermokarst lakes. researchgate.netgla.ac.ukgla.ac.ukcopernicus.org In pure laboratory cultures of type I and II methanotrophs, isotopic signatures of this compound ranged between -82.58‰ to -63.34‰ when fed on a -42.8‰ CH₄, demonstrating a significant depletion. jesium2022-kuopio.org In contemporary thermokarst lake sediments, this compound δ¹³C values lower than -38‰ were observed, suggesting widespread methane oxidation. copernicus.org The most ¹³C-depleted this compound (between -68.2 and -50.1‰) was found in an area with high methane ebullition. copernicus.org Conversely, higher δ¹³C values (between -42.9 and -38.8‰) were found in an area of methane ebullition in a different lake. copernicus.org
The δ¹³C values of this compound can also be influenced by temperature, which affects methanotrophic enzymatic isotope effects. vliz.benih.gov In mesocosm experiments with Sphagnum peat cores, the natural δ¹³C values of this compound extracted from Sphagnum showed a strong correlation with temperature and methane production, ranging from -34‰ at 5°C to -41‰ at 25°C. vliz.benih.gov This suggests that this compound δ¹³C values can serve as a potential tool to assess methanotrophic activity in past environments. vliz.benih.gov
CSIA of this compound is typically performed using isotope ratio monitoring-gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS). vliz.bekopri.re.krplymouth.ac.uk This technique allows for the separation of this compound from other compounds by gas chromatography, followed by combustion to CO₂, and then measurement of the ¹³C/¹²C ratio by mass spectrometry. vliz.bekopri.re.kr
Here is a table summarizing some reported δ¹³C values for this compound:
| Environment/Source | This compound δ¹³C (‰ VPDB) | Reference |
| Pure culture (Type I/II methanotrophs) | -82.58 to -63.34 | jesium2022-kuopio.org |
| Alaskan thermokarst lake sediments | < -38 (generally) | copernicus.org |
| Ace Lake (high ebullition) | -68.2 to -50.1 | copernicus.org |
| Smith Lake (ebullition area) | -42.9 to -38.8 | copernicus.org |
| Smith Lake (low ebullition) | -56.8 to -46.9 | copernicus.org |
| Sphagnum peat (5°C) | -34 | vliz.benih.gov |
| Sphagnum peat (25°C) | -41 | vliz.benih.gov |
| Japan Sea/East Sea sediments (glacial) | -61.3 to -22.3 (range) | kopri.re.kr |
| Japan Sea/East Sea sediments (Holocene) | relatively enriched | kopri.re.kr |
| Epiphytic bryophytes (soil habitat) | -39.2 to -31.2 (range) | researchgate.net |
Pyrolytic Approaches for Position-Specific Isotopic Analysis
While bulk CSIA provides an average isotopic composition for the entire molecule, position-specific isotope analysis (PSIA) offers a higher-resolution view by determining the isotopic composition at specific positions within the molecule. gla.ac.ukgla.ac.ukjesium2022-kuopio.org For complex lipids like this compound, achieving PSIA can be challenging. Pyrolytic approaches are being developed to break down this compound into smaller fragments, the isotopic composition of which can then be analyzed to infer the isotopic composition at different positions in the original molecule. gla.ac.ukgla.ac.ukjesium2022-kuopio.org
Theoretical and analytical methodologies for the gaseous pyrolysis of this compound are being developed to enable the detection of methanotrophy at the intramolecular level through isotopic analyses. gla.ac.ukgla.ac.uk The pyrolytic breakdown mechanism of this compound has been assessed using computational tools like Reaction Mechanism Generator (RMG), which predicted that at simulated temperatures of 750℃, isoprene (B109036) is the main pyrolytic fragment, produced from squalene (B77637), an unstable intermediate. gla.ac.uk During pyrolysis, the this compound backbone unfolds, effectively undoing the action of squalene-hopene cyclase, and breaks down into isoprene units. gla.ac.uk Experimental studies support isoprene as the main this compound pyrolysis fragment between 550℃ and 625℃. gla.ac.uk
However, analysis of isoprene alone may not provide new isotopic evidence compared to bulk this compound analysis, as it doesn't allow for direct isotopic investigation of the carbon incorporated from methane and carbon dioxide through different methanotroph pathways. gla.ac.uk Further techniques, such as isoprene ozonolysis, are proposed as future tools to access this intramolecular information after this compound pyrolysis. gla.ac.uk The development of bespoke GC-FID instruments adapted for gaseous pyrolysis is underway to overcome limitations of current analytical instruments for PSIA of hopanoids. gla.ac.ukgla.ac.uk
In Silico and Computational Approaches
In silico and computational approaches play a crucial role in complementing experimental studies of this compound, providing molecular-level insights into its behavior and interactions.
Molecular Dynamics Simulations for Membrane Interactions
Molecular dynamics (MD) simulations are computational techniques used to model the physical movements of atoms and molecules over time. acs.orgijbiotech.com For this compound, MD simulations are valuable tools for investigating its interactions with biological membranes. This compound, as a hopanoid, is known to modulate membrane fluidity in bacteria, similar to the role of sterols in eukaryotes. wikipedia.org Understanding how this compound inserts into and affects the properties of lipid bilayers is crucial for understanding its biological function.
Reaction Mechanism Generator (RMG) for Pyrolysis Studies
Reaction Mechanism Generator (RMG) is an automated software package used for generating chemical kinetic mechanisms. gla.ac.ukgithub.comprinceton.edu RMG is particularly useful for studying complex reaction systems like pyrolysis, combustion, and atmospheric chemistry. github.com In the context of this compound research, RMG has been applied to study its pyrolytic breakdown mechanisms. gla.ac.ukgla.ac.ukjesium2022-kuopio.org
RMG uses a database of known reaction families and thermodynamic parameters to predict possible reaction pathways and estimate reaction rates. github.comprinceton.edu By inputting the structure of this compound into RMG, researchers can generate a detailed reaction mechanism for its pyrolysis under specific conditions (e.g., temperature). gla.ac.ukgla.ac.ukjesium2022-kuopio.org This computational approach complements experimental pyrolysis studies by providing theoretical insights into the intermediate species formed and the dominant reaction pathways. gla.ac.uk
As mentioned in the section on pyrolytic approaches for PSIA, RMG simulations were used to assess the pyrolytic breakdown mechanism of this compound, predicting isoprene as a main fragment at 750℃. gla.ac.uk RMG simulations can help in understanding how the this compound structure breaks down at high temperatures, which is relevant for both analytical techniques involving pyrolysis and potentially for understanding the fate of this compound in high-temperature environments. gla.ac.uk RMG is an open-source software package, making it accessible to the research community. github.com
Compound Names and PubChem CIDs
Synthetic Chemistry and Derivatization of Diploptene
Chemical Synthesis Routes to Diploptene
The chemical synthesis of this compound often involves utilizing naturally occurring hopanoids as starting materials due to their complex pentacyclic structure.
Synthesis from Hydroxyhopanone (B158487) Precursors
Hydroxyhopanone, a hopanoid first isolated from dammar resin, serves as a common precursor for the synthesis of this compound and other hopanoid derivatives wikipedia.orgontosight.aiiupac.org. Diplopterol (B1670745), a hydrated form of this compound, can also be obtained from hydroxyhopanone nih.govresearchgate.net. A published procedure details the extraction of hydroxyhopanone from Dammar resin nih.govresearchgate.net.
Optimized Laboratory Synthesis Protocols
Optimized laboratory protocols for the synthesis of this compound and its derivatives from hydroxyhopanone have been developed. One approach involves the conversion of hydroxyhopanone to diplopterol using diethylene glycol and hydrazine (B178648) hydrate (B1144303) under reflux, followed by distillation to remove excess reagents nih.govresearchgate.net. Subsequent steps can lead to this compound. Another strategy involves the synthesis of 3-oxo-diploptene, followed by further transformations nih.gov. Palladium(II) chloride has been identified as an effective Lewis acid catalyst in the synthesis of 3-oxo-diploptene from hydroxyhopanone, achieving a 40% isolated yield under optimized conditions at 70 °C nih.gov.
Preparation of Isotopically Labeled this compound Analogues
Isotopically labeled hopanoids, such as deuterated this compound, are valuable tools in biochemical research.
Deuterated this compound Synthesis (e.g., 2,2,3,3-D4-Diploptene)
The synthesis of deuterated this compound, such as 2,2,3,3-D4-diploptene, has been achieved to facilitate studies requiring isotopic tracing. One method involves the preparation of 2,2-D2-3-oxo-diploptene from hydroxyhopanone via enolization in the presence of NaOD in a mixture of deuterated solvents (D2O, MeOD, and CD2Cl2), resulting in 100% deuterium (B1214612) incorporation at the 2-position nih.govresearchgate.net. Subsequent steps, including the formation of a hydrazone and reduction with sodium borodeuteride (NaBD4), yield 2,2,3,3-D4-diploptene nih.govresearchgate.netresearchgate.net. This synthesis route for 2,2,3,3-D4-diploptene has been reported to achieve a 90% yield in the final reduction step researchgate.netresearchgate.net.
Applications of Labeled this compound in Biosynthetic Tracing and Analytical Standardization
Isotopically labeled this compound analogues, such as 2,2,3,3-D4-diploptene, are crucial for biosynthetic tracing and analytical standardization in hopanoid research nih.govcdutcm.edu.cnwikiwand.com. Labeled hopanoids serve as internal standards in quantitative analysis techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) nih.govresearchgate.netnih.gov. They help to improve the accuracy of quantification by accounting for variations in extraction efficiency, derivatization yields, and instrument response researchgate.net. For instance, 2,2,3,3-D4-diploptene is more stable in biological environments and under mass spectrometry conditions compared to its diplopterol counterpart, making it suitable for use as an internal standard nih.gov. Labeled hopanoids are also used to trace the biosynthesis of more complex hopanoid structures nih.govrsc.org.
Synthetic Routes to this compound Derivatives and Functionalized Hopanoids
Controlled Derivatization for Structure-Function Relationship Studies
Controlled derivatization of this compound serves to introduce specific structural changes that allow researchers to probe how these modifications influence its physical properties and interactions within the lipid bilayer, and consequently, its biological roles.
Naturally occurring structural modifications of this compound in bacteria represent in vivo derivatization processes. This compound is synthesized from squalene (B77637) via the enzyme squalene-hopene cyclase (SHC). nih.govnih.gov From this central precursor, a variety of more complex, elongated hopanoids can be formed through enzymatic functionalization. oup.comwikipedia.orgresearchgate.net These modifications often involve the addition of polar groups, such as hydroxyl or amino groups, typically at the C-35 position or on an extended side chain. wikipedia.org Examples include the hydration of this compound to form Diplopterol (hopan-22-ol) and the further elaboration into bacteriohopanepolyols (BHPs) like bacteriohopanetetrol (B1250769). oup.comwikipedia.org
Detailed research findings highlight that these structural differences dictate distinct behaviors within the membrane. For instance, molecular dynamics simulations and in vivo analyses suggest that this compound localizes between the two leaflets of the lipid bilayer, potentially decreasing membrane permeability. nih.govcsic.es In contrast, more polar derivatives like bacteriohopanetetrol adopt a more transverse orientation within the bilayer, interacting with other membrane lipids to condense the membrane. wikipedia.orgnih.gov This differential localization and interaction underscore how natural derivatization directly impacts the function of these molecules in modulating membrane properties.
Synthetic controlled derivatization is also employed to create specific this compound analogs for research purposes. This allows for the investigation of the impact of precise structural alterations that may not occur naturally or to incorporate labels for tracking and analysis. Examples of controlled synthetic modifications found in research include the synthesis of deuterated this compound (e.g., 2,2,3,3-D4-diploptene) and oxidized forms like 3-oxo-diploptene. researchgate.net While detailed structure-function data from comprehensive studies using a wide range of synthetic this compound derivatives are not extensively documented in the provided snippets, the synthesis of such modified molecules indicates their use in probing structural requirements for function or for quantitative analysis and tracing.
Furthermore, derivatization techniques, such as acetylation with acetic anhydride, are routinely used in the analysis of hopanoids extracted from biological and environmental samples. oup.comnih.govoup.comresearchgate.netresearchgate.net This process converts polar functional groups (like hydroxyls in hopanols and BHPs) into less polar acetate (B1210297) esters, making them amenable to techniques like gas chromatography-mass spectrometry (GC-MS). oup.comnih.govoup.comresearchgate.netresearchgate.net While primarily an analytical tool, this controlled chemical modification is essential for identifying and quantifying the diverse array of hopanoid structures present, thereby supporting studies that correlate the presence and abundance of specific natural this compound derivatives with observed biological functions or environmental conditions.
The study of structure-function relationships through controlled derivatization reveals that even subtle changes to the this compound core or the addition of side chains can significantly alter how these molecules interact with the membrane and contribute to bacterial physiology.
Data Table: Examples of this compound and Selected Derivatives in Structure-Function Studies
| Compound | Structural Relationship to this compound | Key Structural Modification(s) | Observed Functional Implication(s) in Studies |
| This compound | Parent Compound | N/A | Localizes between membrane leaflets, decreases membrane permeability. nih.govcsic.es |
| Diplopterol | Natural Derivative | Hydration at C-22/C-29 double bond, forming a hydroxyl group at C-22. | Promotes membrane condensation, inhibits gel-phase formation. wikipedia.orgnih.gov |
| Bacteriohopanetetrol | Natural Derivative | Extended side chain with multiple hydroxyl groups. | Adopts a transverse orientation in lipid bilayers, condenses the membrane. wikipedia.orgnih.gov |
| 2,2,3,3-D4-Diploptene | Synthetic Derivative | Deuterium atoms at C-2 and C-3. | Used for tracing and quantitative analysis in research. researchgate.net |
| 3-Oxo-Diploptene | Synthetic Derivative | Ketone group at C-3. | Synthesized for research purposes to study structural impact. researchgate.net |
| Bishomohopan-32-ol acetate | Derivative from complex hopanoids (including those derived from this compound) | Chemical modification and acetylation for analysis. | Used as an analytical marker for the presence of elongated hopanoids. oup.comoup.com |
This table illustrates how different structural forms, arising from natural biosynthesis or synthetic efforts, are investigated to understand the link between chemical structure and biological function in the context of this compound and its related hopanoids.
Future Research Directions for Diploptene Studies
Elucidating Undiscovered Biosynthetic Pathways and Enzymes
The biosynthesis of diploptene is initiated by the cyclization of squalene (B77637), a reaction catalyzed by the enzyme squalene-hopene cyclase (SHC). wikipedia.orgnih.gov This foundational step is relatively well-understood. However, the subsequent modifications of the this compound scaffold into a diverse array of hopanoids are not fully characterized. While enzymes such as the radical SAM protein HpnH, which adds an adenosine (B11128) group to this compound, and HpnG, which removes adenine (B156593) to form ribosyl hopane (B1207426), have been identified, the enzyme responsible for the conversion of ribosyl hopane to bacteriohopanetetrol (B1250769) (BHT) remains unknown. wikipedia.org
Furthermore, the genetic and enzymatic machinery responsible for the production of this compound in a wider range of bacteria, particularly those residing in underexplored environments, is yet to be fully elucidated. Future research will likely focus on genome mining and functional characterization of novel enzymes from these organisms. Identifying and characterizing these undiscovered enzymes and pathways will not only enhance our fundamental understanding of microbial biochemistry but could also provide new biocatalysts for industrial applications.
Expanding the Understanding of this compound's Ecological Roles in Underexplored Environments
This compound is a valuable biomarker for specific bacterial groups and processes, most notably as an indicator of methanotrophic bacteria in environments like thermokarst lakes. copernicus.org Its presence and isotopic composition can provide critical information about methane (B114726) cycling in both modern and ancient ecosystems. researchgate.net However, the full extent of this compound's ecological roles, particularly in underexplored and extreme environments, is an area of active research.
Recent studies have detected this compound in unexpected habitats, such as in association with epiphytic bryophytes (mosses), suggesting a symbiotic relationship with heterotrophic, methanotrophic, or methylotrophic bacteria. researchgate.net It has also been found in strictly anaerobic bacteria, challenging the long-held assumption that hopanoid synthesis is primarily an aerobic process. oup.com Future investigations should aim to:
Explore a wider range of extreme environments: This includes deep-sea vents, hypersaline habitats, and polar regions to identify novel this compound-producing organisms and understand their adaptations. nih.govmdpi.com
Investigate symbiotic relationships: Delve deeper into the role of this compound in mediating interactions between bacteria and their host organisms, such as plants and invertebrates. nih.gov
Clarify its function under anaerobic conditions: Elucidate the physiological role of this compound in anaerobic bacteria, which could have significant implications for our understanding of biogeochemical cycles in anoxic settings. oup.com
Table 1: Environments Where this compound's Ecological Role Warrants Further Investigation
| Environment | Potential Ecological Significance of this compound |
|---|---|
| Thermokarst Lakes | Indicator of methane oxidation and cycling. copernicus.org |
| Epiphytic Bryophytes | Potential role in symbiotic bacterial relationships. researchgate.net |
| Anaerobic Sediments | Function in strictly anaerobic bacteria. oup.com |
| Deep-Sea Vents | Adaptation to high pressure and temperature. |
| Hypersaline Environments | Role in membrane stability under high salt stress. |
| Polar Regions | Adaptation to cold temperatures. |
Advanced Isotopic Methodologies for Deeper Biogeochemical Insights
The stable carbon isotopic composition (δ¹³C) of this compound is a powerful tool for tracing carbon sources and metabolic pathways, particularly in the context of methane cycling. researchgate.netresearchgate.net Depleted ¹³C values in this compound are often indicative of methane oxidation. researchgate.net However, current bulk isotopic analysis of this compound provides an average signature that may mask the contributions of different microbial populations or metabolic pathways.
Future research will benefit from the application of advanced isotopic methodologies to gain more granular insights. These include:
Compound-Specific Isotope Analysis (CSIA): This technique allows for the determination of the isotopic composition of individual atoms within the this compound molecule. This can help to distinguish between different biosynthetic pathways and carbon sources with greater precision. mdpi.com
Position-Specific Isotope Analysis (PSIA): An even more advanced technique, PSIA can determine the isotopic composition at specific positions within a molecule. This could provide unprecedented detail about the enzymatic mechanisms involved in this compound biosynthesis and the environmental conditions under which it was formed.
Multi-isotope analysis: Combining the analysis of carbon isotopes with other stable isotopes, such as hydrogen (δ²H), can provide additional constraints on the metabolic and environmental history of this compound.
These advanced isotopic techniques will allow for a more nuanced interpretation of the this compound record in sediments and other geological archives, leading to a deeper understanding of past and present biogeochemical cycles. nsf.govnih.gov
Detailed Characterization of this compound's Molecular Interactions in Biological Systems
This compound is known to be a key component of bacterial membranes, where it is thought to play a role analogous to that of sterols in eukaryotes, modulating membrane fluidity and permeability. nih.gov Molecular dynamics simulations have suggested that this compound localizes between the inner and outer leaflets of the membrane, thereby thickening it and reducing permeability. wikipedia.orgnih.gov It is also known to interact with other membrane components, such as lipid A in Gram-negative bacteria. nih.gov
However, a detailed, high-resolution picture of this compound's molecular interactions is still lacking. Future research should focus on:
High-resolution structural studies: Techniques such as solid-state NMR and cryo-electron microscopy could be employed to visualize the precise interactions of this compound with lipids and membrane proteins in a native-like environment.
Advanced molecular dynamics simulations: More complex and realistic membrane models can be used to simulate the dynamic behavior of this compound and its influence on membrane properties over longer timescales. researchgate.net
Investigating interactions with membrane proteins: The potential for direct or indirect regulation of membrane protein function by this compound is an important area for future investigation. wikipedia.orgyoutube.com This could involve studying how this compound influences the activity of transporters, channels, and signaling receptors. nih.govmdpi.com
A more detailed understanding of these molecular interactions will provide crucial insights into the physiological functions of this compound and how it enables bacteria to thrive in diverse and challenging environments. nih.gov
Chemoenzymatic Synthesis of Complex this compound Derivatives for Biotechnological Applications
The unique pentacyclic structure of this compound makes it an attractive scaffold for the synthesis of novel compounds with potential biotechnological applications. While the total chemical synthesis of complex natural products is often challenging, chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical reactions, offer a promising alternative. nih.govresearchgate.netmdpi.com
Future research in this area could focus on:
Developing biocatalytic systems: Utilizing known and newly discovered enzymes from the hopanoid biosynthetic pathway to create a "toolkit" for modifying the this compound core. This could involve expressing these enzymes in engineered microbial hosts. researchgate.net
Synthesizing novel derivatives: By combining enzymatic modifications with chemical synthesis, a wide range of this compound derivatives with tailored properties could be produced. nih.gov
Screening for bioactivity: These novel derivatives could then be screened for a variety of biological activities, such as antimicrobial, antiviral, or anticancer properties, leveraging the inherent bioactivity of many natural products. nih.govresearchgate.net
The development of efficient chemoenzymatic routes to complex this compound derivatives could unlock new opportunities in drug discovery and other areas of biotechnology. bohrium.com
Q & A
Q. What analytical techniques are commonly used to identify and quantify diploptene in environmental samples?
this compound is typically identified using gas chromatography-mass spectrometry (GC-MS) due to its specificity for hopanoid compounds. Quantification involves comparing peak areas against internal standards (e.g., deuterated analogs) to minimize matrix effects. For structural confirmation, nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) is employed. Experimental protocols must include validation steps such as spike-recovery tests to assess extraction efficiency, especially in complex matrices like sediments or microbial biomass .
Q. How can researchers design experiments to assess the microbial origins of this compound in anaerobic environments?
Experimental design should incorporate isotopic labeling (e.g., ) to track methanotrophic bacterial (MOB) contributions. Incubation studies under controlled redox conditions (e.g., varying methane and sulfate concentrations) can isolate MOB activity. Parallel lipid biomarker analysis (e.g., comparing this compound with bacteriohopanepolyols) and genomic sequencing (16S rRNA or pmoA genes) are critical for linking lipid production to specific microbial communities .
Q. What are the key methodological challenges in correlating this compound abundance with methane flux in paleoenvironmental studies?
Challenges include distinguishing autochthonous vs. allochthonous this compound sources and accounting for post-depositional degradation. Researchers should combine sedimentary δC analysis of this compound with complementary proxies (e.g., archaeal lipids, dating) and stratigraphic controls. Calibration against modern analogs (e.g., methanogenic wetlands) improves interpretation .
Advanced Research Questions
Q. How can isotopic mixing models resolve discrepancies in δ13^{13}13C values of this compound across heterogeneous microbial habitats?
Mixing models (e.g., Eq. ) estimate MOB contributions but require robust endmember values. Discrepancies arise from spatial variability in methane oxidation pathways or community composition. To address this, researchers should:
- Use site-specific isotopic endmembers derived from pure cultures or in situ incubations.
- Apply Bayesian uncertainty analysis to account for natural variability in δC signatures .
Q. What experimental strategies can disentangle conflicting data on this compound’s association with methane hydrate dissociation vs. glacial-interglacial cycles?
Conflicting interpretations often stem from overlapping isotopic signals. A multi-proxy approach is essential:
- Compare this compound δC values with foraminiferal δO to isolate climate-driven methane release.
- Analyze sediment cores from hydrate-rich vs. hydrate-poor regions to differentiate local vs. global methane fluxes.
- Integrate lipid stratigraphy with seismic data to identify hydrate dissociation events .
Q. How do microbial community shifts influence the interpretation of this compound as a biomarker for methanotrophy?
MOB diversity (e.g., Type I vs. Type II methanotrophs) affects hopanoid biosynthesis pathways. Researchers should:
- Conduct metatranscriptomic analysis to link mmoX/pmoA gene expression with this compound production.
- Use lipidomics to profile hopanoid side-chain modifications, which vary between MOB clades.
- Validate findings with isotope probing (DNA-SIP) to confirm active methanotrophs .
Methodological Considerations
Q. What statistical methods are recommended for analyzing spatial variability in this compound concentrations within lacustrine sediments?
Geostatistical tools like kriging or Moran’s I index can map this compound distribution while accounting for spatial autocorrelation. For hypothesis testing, permutational multivariate ANOVA (PERMANOVA) identifies significant differences between zones (e.g., thermokarst vs. lake center). Data normalization (e.g., log-transformation) is critical due to skewed concentration ranges .
Q. How should researchers address the semi-quantitative limitations of this compound-based biomass estimates?
Calibrate this compound concentrations against cell counts (e.g., qPCR for MOB) in controlled microcosms. Report results as relative contributions (%) rather than absolute biomass. Cross-validate with phospholipid fatty acid (PLFA) analysis to account for lipid degradation biases .
Data Contradiction Analysis
Q. How can conflicting δ13^{13}13C values of this compound in the same sediment core be reconciled?
Potential explanations include:
- Temporal variability : Methane flux fluctuations during deposition.
- Community turnover : Shifts in dominant MOB taxa with distinct isotopic fractionation.
- Post-depositional processes : Anaerobic oxidation of methane altering original signals. Resolution requires high-resolution sampling (e.g., millimeter-scale slicing) and compound-specific radiocarbon dating .
Tables
| Key Parameter | Analytical Method | Considerations | Reference |
|---|---|---|---|
| This compound δC | GC-isotope ratio MS | Calibrate against certified standards | |
| MOB biomass contribution | Isotopic mixing model | Validate with genomic data | |
| Spatial distribution | Geostatistical mapping | Adjust for sediment heterogeneity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
